Oxythiamine(1+) pyrophosphate

Pyruvate dehydrogenase complex Thiamine antimetabolite HeLa cytotoxicity

Oxythiamine(1+) pyrophosphate (OTPP, CAS 10497‑04‑8) is the active, phosphorylated form of the thiamine antagonist oxythiamine. It acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, including transketolase (TK), the pyruvate dehydrogenase complex (PDHC), and the 2-oxoglutarate dehydrogenase complex.

Molecular Formula C12H18N3O8P2S+
Molecular Weight 426.3 g/mol
Cat. No. B1263342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxythiamine(1+) pyrophosphate
Molecular FormulaC12H18N3O8P2S+
Molecular Weight426.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C12H17N3O8P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-15(8)6-10-5-13-9(2)14-12(10)16/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,16,17,18,19,20,21)/p+1
InChIKeyFBFAORFKQFQJGN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Oxythiamine(1+) Pyrophosphate: A Validated, Multi‑Target Thiamine Antimetabolite for Mechanism‑Based Studies


Oxythiamine(1+) pyrophosphate (OTPP, CAS 10497‑04‑8) is the active, phosphorylated form of the thiamine antagonist oxythiamine. It acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, including transketolase (TK), the pyruvate dehydrogenase complex (PDHC), and the 2-oxoglutarate dehydrogenase complex [1]. Unlike many tool inhibitors that are active as administered, OTPP is typically generated intracellularly from the pro‑drug oxythiamine via the enzyme thiamine pyrophosphokinase (TPK); therefore, researchers requiring the active inhibitor for cell‑free or reconstituted systems must procure OTPP directly [2]. Its multi‑enzyme targeting and mandatory bioactivation distinguish it from single‑target TK inhibitors and underscore its value for experimental designs that interrogate the pleiotropic consequences of TPP‑dependent perturbation.

Why Oxythiamine(1+) Pyrophosphate Cannot Be Interchanged with Other Thiamine Antagonists


Thiamine antimetabolites differ fundamentally in their phosphorylation efficiency, enzyme selectivity, and cell‑penetration properties. For instance, pyrithiamine requires conversion to pyrithiamine pyrophosphate but preferentially accumulates in the CNS, whereas oxythiamine distributes more widely [1]. 3‑Deazathiamine pyrophosphate (DATPP) is a 10‑fold stronger PDHC inhibitor than OTPP, yet it fails to suppress HeLa cell growth because of restricted cellular uptake, highlighting that in‑vitro enzyme potency alone does not predict cellular or in‑vivo efficacy [2]. Similarly, 2′‑methylthiamine is more cancer‑selective than oxythiamine but exhibits 3‑fold weaker growth inhibition, reflecting divergent transporter affinities and intracellular activation [3]. Consequently, procuring the correct activated form—OTPP—is essential for experiments that require the direct, cell‑free inhibition of TPP‑dependent enzymes or for correlating biochemical inhibition with whole‑cell phenotypes.

Head‑to‑Head Quantitative Differentiation: Where Oxythiamine(1+) Pyrophosphate Outperforms Its Analogs


PDHC Inhibition: OTPP Is 10‑fold Less Potent than DATPP, but Uniquely Translates Enzyme Inhibition into Cellular Cytostasis

In a comparative enzyme‑kinetic study, 3‑deazathiamine pyrophosphate (DATPP) exhibited a Ki of 0.0026 µM for the mammalian PDHC, making it approximately 10‑fold stronger than OTPP (Ki = 0.025 µM) [1][2]. Nevertheless, when added to HeLa cell cultures, DATPP did not impair growth or viability, whereas OTPP produced a significant cytostatic effect. This discrepancy is attributed to DATPP’s poor membrane permeability, which prevents it from reaching intracellular target enzymes despite superior biochemical potency [1][2]. Thus, for studies requiring concomitant PDHC inhibition and cellular growth suppression in a single agent, OTPP is the effective choice, whereas DATPP is not.

Pyruvate dehydrogenase complex Thiamine antimetabolite HeLa cytotoxicity

Transketolase Affinity: OTPP Binds with Ki = 30 nM, Surpassing Pyrithiamine’s Affinity and Providing a Stable, Displaceable Inhibitory Complex

OTPP acts as a competitive inhibitor of thiamine pyrophosphate (TPP) for transketolase, with a reported Ki of 30 nM derived from reconstitution experiments with yeast apotransketolase [1]. In contrast, pyrithiamine pyrophosphate (PTPP) displays a substantially higher Ki of 0.20 µM (200 nM) under comparable conditions, indicating an approximately 6.7‑fold weaker affinity for the same enzyme [2]. The higher affinity of OTPP allows for near‑stoichiometric inhibition of transketolase at low nanomolar concentrations, a property exploited in erythrocyte‑based diagnostic assays where endogenous TPP can displace OTPP to restore enzyme activity [3].

Transketolase inhibition Thiamine pyrophosphate competition Enzyme kinetics

Cancer‑Cell Growth Inhibition: Oxythiamine Delivers 3‑fold Lower GI50 than 2′‑Methylthiamine in HeLa Cells, Informing Cytostatic Compound Selection

A systematic comparison of the growth‑inhibitory properties of oxythiamine and 2′‑methylthiamine on HeLa cervical cancer cells revealed that oxythiamine achieves a GI50 of 36 µM, whereas 2′‑methylthiamine requires 107 µM [1][2]. Although 2′‑methylthiamine exhibits a higher Selectivity Index (SI = 180 vs. SI = 153 for oxythiamine) owing to lower fibroblast toxicity, its absolute potency against HeLa cells is approximately 3‑fold weaker [1][2]. Because oxythiamine’s cytostatic action depends on intracellular conversion to OTPP, researchers using cell‑free systems or targeting distal TPP‑dependent enzymes directly employ OTPP to bypass the variable bioactivation step [3].

Cancer cytostatic HeLa cell viability Thiamine analogue GI50

Antiplasmodial Activity: N3‑Pyridyl Thiamine Surpasses Oxythiamine 10‑fold, but Oxythiamine’s Established In‑Vivo Validation and Dual‑Enzyme Targeting Provide a Baseline for Antimalarial Discovery

A screen of 11 commercial thiamine analogues against Plasmodium falciparum identified N3‑pyridyl thiamine (N3PT) as the most potent, with an IC50 approximately 10‑fold lower than that of oxythiamine (exact IC50 values not disclosed in the abstract, but the fold difference is explicitly stated) [1][2]. N3PT was also >17‑fold less toxic to human fibroblasts than oxythiamine. Despite this potency advantage, oxythiamine remains a critical benchmark because (i) its mechanism of action has been validated in vivo in a mouse malaria model, (ii) it simultaneously inactivates at least two distinct TPP‑dependent enzymes in different parasite organelles, and (iii) resistance mutations have been mapped to thiamine pyrophosphokinase, confirming the prodrug‑activation pathway [3][4]. OTPP, as the active inhibitor, is essential for biochemical dissection of these inhibitory mechanisms in parasite lysates.

Antimalarial drug target Plasmodium falciparum Thiamine utilization

Antibacterial Sensitization: Oxythiamine Pyrophosphate Potentiates Tetracyclines and 5‑Fluorouracil in Pseudomonas aeruginosa, a Synergy Unmatched by Other Thiamine Antimetabolites

In a screen of ~230,000 compounds against carbapenem‑resistant Pseudomonas aeruginosa, oxythiamine emerged as the sole novel hit (hit rate 0.002%) [1]. Metabolic and transcriptomic analyses confirmed that oxythiamine is intracellularly converted to OTPP, which then inhibits multiple vitamin‑B1‑dependent enzymes, leading to growth inhibition specifically in thiamine‑depleted medium [1]. Co‑treatment with OTPP (generated from oxythiamine) sensitized the pathogen to tetracyclines, 5‑fluorouracil, and auranofin, and the synergy with 5‑fluorouracil was recapitulated in a murine ocular infection model [1]. No comparative data are yet available for other thiamine antimetabolites in the same sensitization paradigm, but the polypharmacology of OTPP—targeting TK, PDHC, and oxoglutarate dehydrogenase concurrently—is posited to underlie this unique synergy profile, making OTPP a singular tool for investigating bacterial thiamine metabolism as a combination‑therapy vulnerability.

Pseudomonas aeruginosa Antibiotic potentiation Thiamine metabolism perturbation

Precision Application Scenarios for Oxythiamine(1+) Pyrophosphate Based on Verified Quantitative Evidence


Cell‑Free Transketolase Activity Assays and Diagnostic Kits for Thiamine‑Deficiency Disorders

The high‑affinity competitive inhibition of transketolase by OTPP (Ki = 30 nM) makes it the reagent of choice for in‑vitro assays that measure the proportion of active holo‑enzyme versus TPP‑free apo‑enzyme. In clinical diagnostics for thiamine deficiency (e.g., end‑stage renal disease), erythrocyte transketolase activity is first measured in the presence of OTPP to quantify baseline inhibition, then excess TPP is added to displace the inhibitor and restore activity [1]. This displacement‑based assay requires the stable, reversible binding that OTPP uniquely provides; pyrithiamine pyrophosphate, with its 6.7‑fold weaker affinity, would yield incomplete inhibition and lower diagnostic sensitivity.

Multi‑Enzyme Mechanistic Studies of TPP‑Dependent Dysfunction in Cancer Metabolism

Because OTPP simultaneously inhibits PDHC (Ki = 0.025 µM), transketolase, and 2‑oxoglutarate dehydrogenase, it enables researchers to model the metabolic collapse observed in oxythiamine‑treated cancer cells without confounding variables introduced by prodrug activation [2]. In HeLa cells, the potent growth inhibition (GI50 = 36 µM for the prodrug) is attributable to the combined blockade of oxidative decarboxylation and the pentose phosphate pathway, a synergistic effect not achievable with 2′‑methylthiamine (GI50 = 107 µM) [3]. Thus, OTPP is the appropriate form for cell‑free enzyme panels and permeabilized‑cell systems that dissect the contribution of each TPP‑dependent enzyme to the overall cytostatic phenotype.

Antimalarial Drug‑Target Deconvolution and Resistance Mechanism Elucidation

Oxythiamine (and its active form OTPP) has been validated as an antimalarial lead through genetic overexpression and knockout studies in Plasmodium falciparum and P. berghei [4]. OTPP is essential for in‑vitro enzyme‑inhibition experiments using recombinant plasmodial transketolase and PDHC, allowing researchers to confirm that resistance mutations in TPK genuinely reduce OTPP production. The availability of the pure pyrophosphate form accelerates structure‑activity relationship (SAR) campaigns that seek to improve selectivity over human TPP‑dependent enzymes, building on the 10‑fold potency gap identified for N3PT [5].

Antibacterial Combination‑Therapy Screens Targeting Thiamine‑Auxotrophic Pathogens

The discovery that OTPP sensitizes P. aeruginosa to tetracyclines, 5‑fluorouracil, and auranofin opens a new avenue for combination therapy against multidrug‑resistant Gram‑negative bacteria [6]. Because the effect is contingent on intracellular conversion of oxythiamine to OTPP, researchers performing high‑throughput synergy screens in thiamine‑depleted media should include OTPP directly when studying permeabilized bacterial cells or in‑vitro enzyme mixtures to confirm that the observed synergy originates from TPP‑dependent enzyme inhibition and not from off‑target effects.

Quote Request

Request a Quote for Oxythiamine(1+) pyrophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.